molecular formula C15H17NO3 B15118688 Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B15118688
M. Wt: 259.30 g/mol
InChI Key: DMCGJJHCENBDFF-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a methoxy group at the 4-position, two methyl groups at the 6 and 8 positions, and an ethyl ester group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The methoxy and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the ester group makes it more reactive in certain chemical reactions.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-5-19-15(17)12-8-16-13-10(3)6-9(2)7-11(13)14(12)18-4/h6-8H,5H2,1-4H3

InChI Key

DMCGJJHCENBDFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)OC

Origin of Product

United States

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